
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline is an organofluorine compound with the molecular formula C8H7F4N It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with fluorine atoms and a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2,2,2-trifluoroethyl)aniline typically involves the introduction of fluorine atoms into the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring of aniline. This can be achieved using reagents such as Selectfluor® or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes steps such as halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives with different properties and applications.
Applications De Recherche Scientifique
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential pharmaceutical applications, including as intermediates in the synthesis of drugs with improved efficacy and stability.
Industry: In the materials science field, this compound can be used to develop new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and altering its electronic properties. These interactions can affect various biological pathways, leading to potential therapeutic effects or other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: A simpler fluorinated aniline derivative with only one fluorine atom.
3-(2,2,2-Trifluoroethyl)aniline: An aniline derivative with a trifluoroethyl group but without additional fluorine atoms on the aromatic ring.
4-Fluoro-3-methyl-n-(2,2,2-trifluoroethyl)aniline: A compound with similar structure but with a methyl group instead of a hydrogen atom on the aromatic ring.
Uniqueness
4-Fluoro-3-(2,2,2-trifluoroethyl)aniline is unique due to the combination of fluorine atoms and a trifluoroethyl group on the aniline ring. This specific substitution pattern imparts distinct chemical and physical properties, such as increased stability, altered electronic characteristics, and potential for diverse chemical reactivity. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H7F4N |
|---|---|
Poids moléculaire |
193.14 g/mol |
Nom IUPAC |
4-fluoro-3-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-7-2-1-6(13)3-5(7)4-8(10,11)12/h1-3H,4,13H2 |
Clé InChI |
CHZFEYKPEHUDRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)CC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
![6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine](/img/structure/B12958382.png)
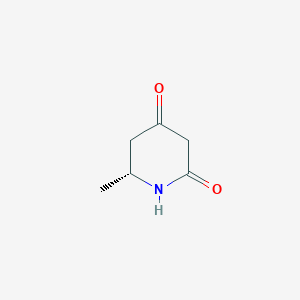
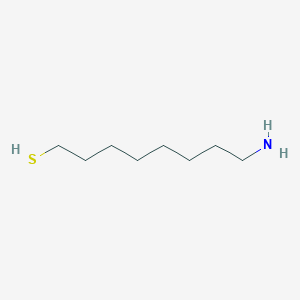
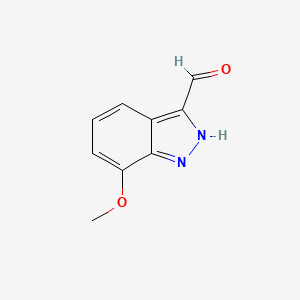


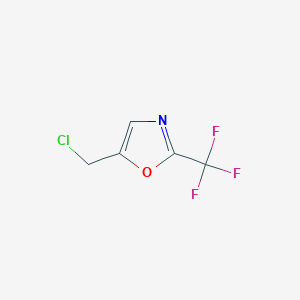
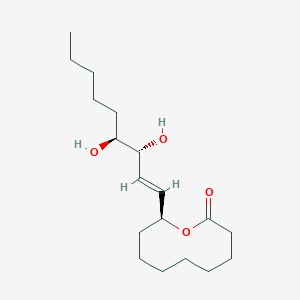
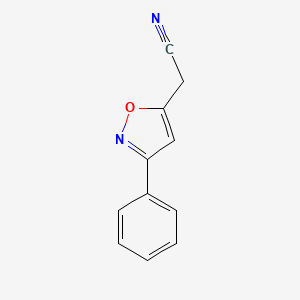
![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)
![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)
